3,6-Dimethoxy-2-methylnaphthalene

Description

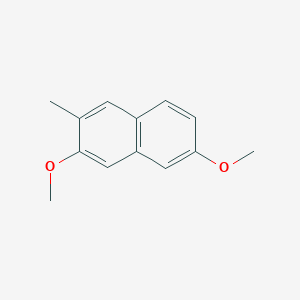

3,6-Dimethoxy-2-methylnaphthalene is a naphthalene derivative substituted with methoxy (-OCH₃) groups at positions 3 and 6 and a methyl (-CH₃) group at position 2. Its molecular formula is C₁₃H₁₄O₂, with a molecular weight of 202.25 g/mol.

Properties

CAS No. |

105372-30-3 |

|---|---|

Molecular Formula |

C13H14O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3,6-dimethoxy-2-methylnaphthalene |

InChI |

InChI=1S/C13H14O2/c1-9-6-10-4-5-12(14-2)7-11(10)8-13(9)15-3/h4-8H,1-3H3 |

InChI Key |

QCRTZKGEKPGVTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)OC)C=C1OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethoxy-2-methylnaphthalene typically involves the Friedel-Crafts acylation process. One common method starts with 1,4-dimethoxy-2-methyl-naphthalene and involves the following steps:

Halogen/Metal Exchange: This step involves the exchange of a halogen atom with a metal, often using reagents like n-butyllithium.

Addition of Benzoic Chloride: The metalated intermediate is then reacted with benzoic chloride to form the desired product.

Oxidative Demethylation: The final step involves oxidative demethylation using cerium ammonium nitrate (CAN) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory methods, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxy-2-methylnaphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into different hydroquinone derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and oxone.

Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as N-bromosuccinimide (NBS) are used for bromination reactions.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted naphthalenes, which have significant applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

3,6-Dimethoxy-2-methylnaphthalene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Some derivatives are explored for their potential use in drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-2-methylnaphthalene involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This redox activity is mediated by enzymes such as NAD(P)H:quinone oxidoreductase, which play a role in the compound’s biological effects .

Comparison with Similar Compounds

Substituent Patterns and Molecular Properties

Key structural analogs and their properties are summarized below:

*Calculated based on molecular formula.

Key Observations :

Crystallographic and Conformational Differences

- This compound: describes a related compound, (3,6-Dimethoxynaphthalen-2-yl)-(naphthalen-2-yl)methanone, where the dihedral angle between naphthalene rings is 78.02°, indicating significant non-coplanarity. This twist reduces conjugation and may stabilize the molecule against oxidation .

- 2,6-Dimethoxynaphthalene : Symmetric substitution likely results in a planar structure, favoring π-π stacking in crystals, which is critical for materials science applications .

Reactivity of Analogs

- 2-Methoxy-6-vinylnaphthalene : The vinyl group enables polymerization or Diels-Alder reactions, useful in polymer chemistry .

- 2-Acetyl-6-methoxynaphthalene : The acetyl group facilitates nucleophilic additions, making it a key intermediate in synthesizing anti-inflammatory drugs like naproxen .

Toxicological and Environmental Considerations

While direct data for this compound are lacking, insights can be drawn from methyl- and methoxy-substituted naphthalenes:

- Methylnaphthalenes : 1- and 2-Methylnaphthalenes exhibit hepatotoxic and respiratory effects in mammals, with 2-Methylnaphthalene being more toxic due to metabolic activation .

- Methoxy Substitution : Methoxy groups generally reduce acute toxicity compared to methyl groups by altering metabolic pathways. For example, 2,6-Dimethoxynaphthalene is less volatile, reducing inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.